Methyl Substitution Position: Cyclohexane Ring (9-Position) vs. Dioxane Ring (2- or 3-Position)
9-Methyl-1,5-dioxaspiro[5.5]undecane carries its methyl group at the 9-position on the cyclohexane ring, whereas the commercially used fragrance isomer 2-methyl-1,5-dioxaspiro[5.5]undecane (Herbal Undecane, CAS 6413-26-9) carries it at the 2-position on the 1,3-dioxane ring [1]. This structural distinction is legally and functionally consequential: US Patent 7,547,668—the primary fragrance composition patent for this compound class—explicitly claims methyl substitution only at the 2-, 3-, and/or 4-positions of the dioxane ring, thereby excluding the 9-position from its fragrance claims [2]. By contrast, US Patents 3,901,920 and 3,895,036 specifically exploit the 3,9-substitution pattern for pharmaceutical antifertility agents, describing 3-R-9-R'-1,5-dioxaspiro[5.5]undecan-3,9-diamine derivatives [3][4]. The 9-methyl compound therefore occupies a distinct intellectual property and application space from its 2-methyl and 3,3-dimethyl counterparts.
| Evidence Dimension | Methyl substitution position (ring location) and associated patent application scope |
|---|---|
| Target Compound Data | Methyl at 9-position (cyclohexane ring) |
| Comparator Or Baseline | 2-Methyl isomer (CAS 6413-26-9): methyl at 2-position (dioxane ring); 3,3-Dimethyl isomer (CAS 707-29-9): two methyl groups at 3-position (dioxane ring) |
| Quantified Difference | 9-methyl falls outside fragrance patent US 7,547,668 claims (positions 2,3,4 only); 9-methyl is covered under pharmaceutical intermediate patents US 3,901,920 / US 3,895,036 for 3,9-difunctionalized derivatives |
| Conditions | Patent document analysis; structural comparison of substitution patterns |
Why This Matters
Procurement for fragrance applications vs. pharmaceutical intermediate synthesis requires distinct positional isomers; substituting the 2-methyl or 3,3-dimethyl isomer for the 9-methyl isomer may create patent infringement risk or fail to provide the reactive handle needed for 3,9-derivatization.
- [1] PubChem. 2-Methyl-1,5-dioxaspiro[5.5]undecane (CID 97842). IUPAC Name: 4-methyl-1,5-dioxaspiro[5.5]undecane. https://pubchem.ncbi.nlm.nih.gov/compound/97842 View Source
- [2] Levorse, A. T., Weiss, R. A., & Belko, R. P. (2009). US Patent 7,547,668 – Dioxaspiro compounds and their use in perfume compositions. Claims methyl substitution at 2, 3, and/or 4 positions of the dioxaspiro ring. View Source
- [3] Lesher, G. Y., Gelotte, K. O., & Surrey, A. R. (1975). US Patent 3,901,920 – 1,5-Dioxaspiro[5.5]undecanes. Claims 3-R-3-(Ac2NH)-9-R'-9-(Ac1NH)-1,5-dioxaspiro[5.5]undecane antifertility agents. View Source
- [4] Lesher, G. Y. & Surrey, A. R. (1975). US Patent 3,895,036 – 9-Amino-3-(amino or nitro)-1,5-dioxaspiro[5.5]undecane derivatives. Describes 3,9-disubstituted intermediates. View Source
